molecular formula C11H9NO4 B1587504 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione CAS No. 91092-92-1

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione

Cat. No.: B1587504
CAS No.: 91092-92-1
M. Wt: 219.19 g/mol
InChI Key: FQCQGFASLAKUTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aromatic amine with a suitable ester, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms such as alcohols and amines, and substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCQGFASLAKUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401534
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91092-92-1
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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